molecular formula C7H7Br2N3 B2685109 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2411637-60-8

5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide

Cat. No.: B2685109
CAS No.: 2411637-60-8
M. Wt: 292.962
InChI Key: UCYWOMWQDHKMHB-UHFFFAOYSA-N
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Description

“5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide” is a chemical compound with the CAS Number: 2411637-60-8. It has a linear formula of C7H7BR2N3 . The compound has a molecular weight of 292.96 . It is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrN3.BrH/c1-5-7(8)11-3-2-9-6(11)4-10-5;/h2-4H,1H3;1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Biological Applications

  • Uterine-Relaxing and Antibronchospastic Activities : Imidazo[1,2-alpha]pyrazine derivatives, including those related to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, have demonstrated significant uterine-relaxing and antibronchospastic activities. This class of compounds is synthesized through the condensation of alpha-halogenocarbonyl compounds with aminopyrazines. Some derivatives exhibit positive chronotropic and inotropic properties on isolated atria, suggesting potential applications in cardiovascular diseases (Sablayrolles et al., 1984).

  • Antiproliferative Agents : The utility of coumarin derivatives, including structural motifs similar to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, for the synthesis of new heterocycles with potential antiproliferative agents has been explored. These derivatives have shown promising activity against liver carcinoma (HEPG2-1), highlighting their potential in cancer research (Gomha, Zaki, & Abdelhamid, 2015).

  • Industrial Process Development : An industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for the efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines has been developed. This process facilitates the rapid access to a crucial scaffold found in many drugs, including those related to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, highlighting its importance in pharmaceutical manufacturing (Baenziger, Durantie, & Mathes, 2017).

  • Antimicrobial and Antidiabetic Studies : Novel benzimidazole-pyrazoline hybrid molecules, involving core structures similar to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, have been synthesized and evaluated for their antimicrobial and antidiabetic properties. These studies highlight the compound's potential for developing new therapeutic agents (Ibraheem et al., 2020).

  • Chemiluminescent Properties : The synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, and their chemiluminescent properties have been explored. These compounds, including coelenterazine analogs, demonstrate potential applications in bioimaging and analytical chemistry (Adamczyk et al., 2003).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-bromo-6-methylimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c1-5-7(8)11-3-2-9-6(11)4-10-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYWOMWQDHKMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C2C=N1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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